1-((5-Methylfuran-2-yl)methyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
193202-85-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.182 |
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]aziridine |
InChI |
InChI=1S/C8H11NO/c1-7-2-3-8(10-7)6-9-4-5-9/h2-3H,4-6H2,1H3 |
InChI Key |
ZFJMMIORZKQXLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CC2 |
Synonyms |
Aziridine, 1-[(5-methyl-2-furanyl)methyl]- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 1 5 Methylfuran 2 Yl Methyl Aziridine
Aziridine (B145994) Ring-Opening Reactions
The significant ring strain inherent in the three-membered aziridine ring is the primary driver of its reactivity. This strain makes the ring susceptible to cleavage by a wide range of reagents, a process that can be initiated by either nucleophilic attack or electrophilic activation.
Nucleophilic Ring Opening Dynamics
The aziridine ring in 1-((5-Methylfuran-2-yl)methyl)aziridine is prone to undergoing nucleophilic ring-opening reactions. mdpi.com Due to the high ring strain, the carbon-nitrogen bonds are weakened and susceptible to cleavage by nucleophiles. mdpi.com The efficiency and regioselectivity of these reactions are heavily dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. mdpi.com For non-activated aziridines, the reaction typically requires a potent nucleophile and may be facilitated by heating. The presence of an electron-withdrawing group on the nitrogen atom significantly activates the ring, making it more electrophilic and reactive towards even weak nucleophiles. mdpi.com
In the case of this compound, which is an N-alkylated aziridine, the ring is considered non-activated towards nucleophilic attack unless an activating group is present on the nitrogen. The attack of a nucleophile can theoretically occur at either of the two equivalent methylene (B1212753) carbons of the aziridine ring. This process generally follows an SN2 mechanism, resulting in the formation of a functionalized amine. A variety of nucleophiles, including amines, thiols, and halides, can be employed for this transformation. rsc.org For instance, the reaction with amines under solvent-free conditions can yield vicinal-diamines. rsc.org
Table 1: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile (Nu-H) | Expected Product Structure | Product Class |
| R-NH₂ (Amine) | β-Amino-amine | |
| R-SH (Thiol) | β-Amino-sulfide | |
| HX (Halide Acid) | β-Halo-amine | |
| H₂O (Water) | β-Amino-alcohol |
The regioselectivity of the ring-opening is a critical aspect. For unsymmetrically substituted aziridines, the nucleophile typically attacks the less sterically hindered carbon atom. mdpi.comfrontiersin.org
Electrophilic Activation and Subsequent Ring Cleavage of the Aziridine Moiety
To enhance the reactivity of the aziridine ring, electrophilic activation is a common and effective strategy. nih.gov This involves the coordination of a Lewis acid or a proton to the lone pair of electrons on the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion intermediate. nih.govacs.org This intermediate is significantly more electrophilic than the neutral aziridine, rendering it susceptible to attack by even weak nucleophiles. nih.gov
The activation of this compound with an electrophile (E+) generates an aziridinium ion. This species readily undergoes ring cleavage upon attack by a nucleophile (Nu⁻). The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by both electronic and steric factors. In many cases, the attack occurs at the less substituted carbon, following an SN2-like pathway. frontiersin.org However, if the substituents can stabilize a positive charge, an SN1-like mechanism with attack at the more substituted carbon may be observed. frontiersin.org Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective activators for intramolecular ring-opening reactions where a suitably positioned internal nucleophile, such as a carbonyl oxygen, attacks the activated aziridine ring. acs.org
Common Electrophilic Activators:
Protic Acids (e.g., HCl, H₂SO₄): Protonation of the nitrogen atom. metu.edu.tr
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂): Coordination to the nitrogen atom. acs.org
Alkylating Agents (e.g., MeOTf): Formation of a quaternary aziridinium salt. nih.gov
This activation strategy provides a versatile route to synthesize a wide array of N-alkylated amine derivatives with the concurrent introduction of a new functional group. nih.gov
Stereochemical Implications of Aziridine Ring-Opening Processes
The stereochemistry of aziridine ring-opening reactions is a crucial consideration, particularly when chiral, non-racemic aziridines are used as starting materials. acs.org The ring-opening process typically proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. acs.org This high degree of stereocontrol makes chiral aziridines valuable building blocks in asymmetric synthesis for producing enantiomerically pure nitrogen-containing compounds. nih.gov
When an achiral aziridine like this compound reacts with a chiral nucleophile, the stereochemical outcome is often controlled by the chiral auxiliary attached to the nucleophile. acs.org The reaction can exhibit diastereoselectivity, leading to the preferential formation of one diastereomer over the other. The stereoselectivity of the ring-opening is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of coordinating species like lithium chloride, which can affect the transition state geometry. acs.org In reactions involving aziridinium ions, the stereochemical outcome can be more complex, as the reaction may proceed through a pathway with more SN1 character, potentially leading to a loss of stereochemical integrity. acs.org
Cycloaddition Reactions Involving Aziridine and Furan (B31954) Moieties
The presence of both an aziridine and a furan ring in this compound allows for its participation in various cycloaddition reactions, providing powerful methods for the construction of complex heterocyclic frameworks.
[3+2] Cycloadditions for the Formation of Fused Heterocyclic Systems
Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions. The generation of the azomethine ylide from this compound can be achieved either thermally or through Lewis acid catalysis. researchgate.net The process involves the cleavage of the carbon-carbon bond of the aziridine ring. Once formed, the azomethine ylide can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines. nih.gov
These cycloadditions are often highly stereospecific, with the stereochemistry of the aziridine being transferred to the cycloadduct. Visible-light-promoted photocatalysis has emerged as a mild and efficient method for generating azomethine ylides from aziridines for [3+2] cycloadditions. nih.govthieme-connect.com This approach offers a green alternative to traditional thermal methods. The reaction tolerates a wide range of substituents on both the aziridine and the dipolarophile, leading to structurally diverse pyrrolidine (B122466) derivatives. nih.govmdpi.com
Table 2: Examples of [3+2] Cycloaddition Reactions
| Dipolarophile | Resulting Heterocyclic System |
| Alkene (e.g., N-Phenylmaleimide) | Fused Pyrrolidine |
| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Dihydropyrrole |
| Aldehyde | Oxazolidine |
Diels-Alder Reactions and Azirine/Furan Reactivity in Complex Systems
The furan moiety in this compound can participate as a 4π component (diene) in Diels-Alder, or [4+2], cycloaddition reactions. Furan itself is known to react with various dienophiles, although its aromatic character can make the reaction thermodynamically unfavorable, often leading to reversible reactions and low yields. rsc.orgnih.gov The presence of the electron-donating methyl group at the 5-position of the furan ring is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby enhancing its reactivity as a diene. researchgate.net
The reaction of the furan ring with a dienophile, such as maleic anhydride, would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The regioselectivity and stereoselectivity (endo/exo) of the cycloaddition are influenced by electronic and steric factors, as well as the reaction conditions. rsc.orgmdpi.com
Furthermore, it is conceivable that the aziridine ring could rearrange to an azirine, which can also participate in Diels-Alder reactions. For example, 2H-azirines have been shown to react with furans to yield aziridine-fused cycloadducts. rsc.org The initial Diels-Alder adduct can then undergo further transformations, such as hydrolysis, leading to more complex structures. rsc.org This dual reactivity of the furan and the potential for the aziridine moiety to engage in cycloadditions highlights the synthetic utility of this compound in constructing diverse and complex molecular architectures.
Transformations at the Furan Moiety
The furan ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The substituents on the ring, a methyl group at the 5-position and a methylaziridine group at the 2-position, significantly influence its reactivity.
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene (B151609), with reactions often proceeding under mild conditions. chemicalbook.compearson.com The preferred sites of attack are the α-positions (C2 and C5) due to the superior stability of the resulting cationic intermediate (sigma complex), which can be stabilized by three resonance structures. chemicalbook.comquora.comonlineorganicchemistrytutor.comquora.com Attack at the β-positions (C3 and C4) leads to a less stable intermediate with only two resonance structures. chemicalbook.comquora.com
In this compound, both α-positions are occupied. The methyl group at C5 and the -(CH2)aziridine group at C2 are both electron-donating and activating, further enhancing the nucleophilicity of the furan ring. Consequently, electrophilic substitution would be directed to the less reactive β-positions (C3 or C4). youtube.com The regioselectivity of this substitution will be governed by the relative activating ability of the two substituents and steric hindrance.
The reaction mechanism proceeds via the formation of a Wheland intermediate, also known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction's regioselectivity. stackexchange.com For 2,5-disubstituted furans, attack at the C3 position is generally favored. The acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) to hexane-2,5-dione, for example, is initiated by the rate-limiting protonation at the C3 position. quora.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product | Rationale |
| Nitration (e.g., HNO₃/H₂SO₄) | 1-((4-Nitro-5-methylfuran-2-yl)methyl)aziridine | Attack at the C3 or C4 position is expected. The electronic and steric effects of the existing substituents would influence the precise ratio of isomers. |
| Halogenation (e.g., Br₂ in Dioxane) | 1-((3-Bromo-5-methylfuran-2-yl)methyl)aziridine | Furan halogenation occurs readily. With the alpha positions blocked, substitution will occur at a beta position. youtube.com |
| Friedel-Crafts Acylation (e.g., Ac₂O/SnCl₄) | 1-((3-Acetyl-5-methylfuran-2-yl)methyl)aziridine | Milder Lewis acids are required to prevent polymerization or ring-opening of the sensitive furan ring. matanginicollege.ac.in |
This table is predictive and based on the general principles of electrophilic aromatic substitution on substituted furans.
The methylene bridge connecting the furan and aziridine rings is analogous to a benzylic position, making it susceptible to certain functionalization reactions.
Oxidation: Strong oxidizing agents can lead to the oxidation of the alkyl side chains on aromatic rings. youtube.comyoutube.com For instance, the methyl group of 2-methylfuran (B129897) can be oxidized. However, harsh conditions may also lead to the degradation of the furan and/or aziridine ring. The oxidation of 2-methylfuran with dimethyldioxirane (B1199080) (DMDO) leads to ring opening, forming 3-acetylacrolein. acs.org Milder, more selective methods would be necessary to target the methylene linker without affecting the heterocyclic rings.
Alkylation/Hydroxyalkylation: The furan ring can be sufficiently activated to participate in reactions where it acts as a nucleophile. For example, 2-methylfuran can undergo hydroxyalkylation or alkylation reactions with aldehydes and ketones in the presence of acid catalysts. mdpi.comnih.gov While these reactions typically involve electrophilic substitution on the ring itself at the vacant C5 position, the presence of the activating groups in this compound might facilitate reactions at the methylene linker under specific conditions, although this is less common.
Mechanistic Investigations of Key Transformations
Understanding the transient species formed during reactions is crucial for predicting product outcomes and optimizing reaction conditions.
Reactions involving this compound can generate a variety of reactive intermediates stemming from either the aziridine or the furan moiety.
Aziridinium Ions: In the presence of acids (Brønsted or Lewis), the nitrogen atom of the aziridine ring can be protonated or coordinated, forming an aziridinium ion. frontiersin.org This activation facilitates the nucleophilic ring-opening of the strained three-membered ring. The regioselectivity of the attack by a nucleophile is dependent on steric and electronic factors. frontiersin.org For an N-alkyl aziridine, attack at the less substituted carbon is generally favored.
Sigma (σ) Complexes: As discussed in section 3.3.1, electrophilic attack on the furan ring proceeds through a cationic sigma complex. The delocalization of the positive charge in this intermediate dictates the regiochemical outcome of the substitution. stackexchange.com
N-Aziridinyl Radicals: Under specific conditions, such as single-electron transfer (SET) from a suitable reagent, transient N-aziridinyl radicals can be generated. acs.org These radicals can participate in further reactions, such as addition to olefins.
Aziridinium Ylides: The reaction of N-substituted aziridines with carbenes can generate aziridinium ylides. These 1,3-dipolar species can undergo subsequent cycloaddition reactions.
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing the transition states of reactions involving aziridines and furans, providing insights into reaction barriers and selectivity.
Aziridine Ring-Opening: The regioselectivity of transition metal-catalyzed aziridine ring-opening reactions is determined in the oxidative addition step. acs.org DFT calculations and energy decomposition analysis of the transition states have shown that non-covalent interactions between the catalyst and the aziridine substrate can play a significant role in stabilizing one transition state over another, thereby controlling the regiochemical outcome. acs.orgmdpi.com For acid-catalyzed ring-opening, the transition state involves the formation of the aziridinium ion, with the subsequent nucleophilic attack proceeding through a transition state where the bond to the more sterically accessible or electronically favored carbon is breaking. frontiersin.org
Electrophilic Substitution on Furan: The preference for electrophilic attack at the α-positions of furan is explained by the lower energy of the transition state leading to the corresponding sigma complex compared to attack at the β-positions. quora.com This is a direct consequence of the more effective charge delocalization in the α-attack intermediate. In the case of this compound, where the α-positions are blocked, the transition states for attack at the C3 and C4 positions would be higher in energy, reflecting the lower reactivity of these sites.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Reactivity Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1-((5-Methylfuran-2-yl)methyl)aziridine, both ¹H and ¹³C NMR would provide critical data.
Detailed analysis of the ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of all protons in the molecule. The protons on the furan (B31954) ring, the methyl group, the methylene (B1212753) bridge, and the aziridine (B145994) ring would each exhibit characteristic signals. Of particular interest are the signals from the aziridine protons, as their chemical shifts and coupling constants can provide insights into the ring's conformation and the stereochemical relationship between substituents.
Similarly, the ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts of the furan and aziridine ring carbons would confirm the presence of these key functional groups.
Interactive Table: Predicted ¹H NMR and ¹³C NMR data for key fragments of related structures are often used to approximate the expected shifts for novel compounds. However, no specific experimental or detailed predicted data for this compound is currently available in public scientific literature.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Cleavage of the bond between the furan ring and the methylene group, as well as fragmentation of the aziridine ring, would be expected to produce specific fragment ions. The analysis of these fragments helps to confirm the connectivity of the different structural units.
Interactive Table: While no experimental mass spectrometry data for this compound is publicly available, the expected molecular ion peak would correspond to its molecular weight.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the furan ring, the methyl group, and the aziridine ring. The C-O-C stretching of the furan ether and the C-N stretching of the aziridine would also give rise to distinct signals.
Interactive Table: Characteristic IR absorption ranges for the key functional groups present in this compound can be predicted based on known data for similar structures.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of Aziridine-Furan Conjugates
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.
If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. This would include the precise geometry of the furan and aziridine rings and the spatial arrangement of the entire molecule. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.
Currently, there are no published crystal structures for this compound in crystallographic databases.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
While specific DFT studies on 1-((5-Methylfuran-2-yl)methyl)aziridine are not extensively documented in the literature, the ground state geometry and electronic structure can be reliably predicted by drawing parallels with computational studies on its constituent fragments: 2-methylfuran (B129897) and substituted aziridines. researchgate.netresearchgate.netrsc.orgnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p) or larger, are a standard method for optimizing molecular geometries and understanding electronic properties. researchgate.netnih.gov
For this compound, DFT calculations would likely reveal a non-planar geometry, with the methylene (B1212753) bridge allowing for considerable conformational flexibility between the furan (B31954) and aziridine (B145994) rings. The bond lengths and angles within the furan ring are expected to be consistent with its aromatic character, though slight distortions may arise from the substitution. The aziridine ring will exhibit the characteristic strained geometry with C-N-C and C-C-N bond angles significantly deviating from the ideal tetrahedral or trigonal planar geometries. researchgate.net
The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), would be a key output of these calculations. The HOMO is anticipated to be localized primarily on the electron-rich 5-methylfuran ring, while the LUMO is expected to have significant contributions from the aziridine ring, particularly the C-N bonds, rendering them susceptible to nucleophilic attack. nih.gov The methyl group on the furan ring will exert a modest electron-donating effect, further influencing the electron density distribution.
A representative table of computed geometric parameters for a related furan derivative is shown below to illustrate the type of data obtained from DFT calculations.
Table 1: Representative Optimized Geometrical Parameters of a Furan Derivative from DFT Calculations
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-O (furan) | 1.36 |
| C=C (furan) | 1.37 |
| C-C (furan) | 1.43 |
| C-O-C (furan) | 106.5 |
| O-C=C (furan) | 110.6 |
Note: Data is illustrative and based on typical values for furan derivatives calculated at the B3LYP/6-31G(d,p) level of theory.
Quantum Chemical Analysis of Reaction Mechanisms and Energy Landscapes
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound, providing insights into reaction mechanisms, transition states, and product distributions.
Investigation of Ring Strain and Energetic Contributions in Aziridine Systems
The aziridine ring is characterized by significant ring strain energy, a consequence of its three-membered structure. This strain energy is a major driving force for its reactivity, particularly in ring-opening reactions. nih.gov Computational studies on various aziridine systems have quantified this strain energy, which is typically in the range of 26-28 kcal/mol. The substitution on the aziridine nitrogen, in this case by a (5-methylfuran-2-yl)methyl group, can subtly influence the ring strain and the activation barriers for ring-opening. Protonation or coordination of a Lewis acid to the nitrogen atom further activates the ring, increasing its susceptibility to nucleophilic attack by lowering the activation energy for ring cleavage. researchgate.net
Prediction of Reactivity and Regioselectivity in Aziridine-Furan Reactions
The reactivity of this compound is dominated by the electrophilic nature of the aziridine ring and the nucleophilic character of the furan ring. The most probable reaction is the acid-catalyzed ring-opening of the aziridine. nih.gov The regioselectivity of this ring-opening is a key question that can be addressed computationally.
In the presence of an acid, the aziridine nitrogen is protonated, forming an aziridinium (B1262131) ion. A subsequent nucleophilic attack can occur at either of the two aziridine carbons. The regioselectivity is governed by a combination of steric and electronic factors. nih.gov The (5-methylfuran-2-yl)methyl substituent is sterically demanding, which would generally favor nucleophilic attack at the less substituted carbon atom of the aziridine ring.
Computational modeling of the transition states for both possible ring-opening pathways would allow for a quantitative prediction of the regioselectivity. The pathway with the lower activation energy barrier will be the favored one. It has been shown that the functional group on the substituent can play a crucial role in directing the regioselectivity of the ring-opening reaction. nih.gov
Solvent Effects on Aziridine-Furan Reaction Pathways
Solvent plays a critical role in the reaction pathways of polar molecules like this compound. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of the solvent on the reaction energetics. For the acid-catalyzed ring-opening of the aziridine, polar protic solvents would be expected to stabilize the charged transition states and intermediates, thereby accelerating the reaction. The choice of solvent can also influence the regioselectivity by differentially solvating the transition states leading to the different regioisomers. For instance, a more polar solvent might favor the formation of a more charge-separated transition state.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of flexible molecules. nih.gov For this compound, the single bond connecting the furan and aziridine moieties allows for rotation, leading to a variety of possible conformations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.
These simulations can be performed in a vacuum or, more realistically, in a solvent box to mimic solution-phase behavior. The trajectories from MD simulations provide insights into the time-averaged properties of the molecule, including the distribution of conformers and the nature of intermolecular interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a real-world chemical environment and how its shape might influence its reactivity.
Aromaticity and Electronic Properties of the Furan Moiety within the Compound Structure
The furan ring in this compound is an aromatic heterocycle, and its aromaticity is a key determinant of its chemical properties. The aromaticity of furan and its derivatives has been extensively studied using various computational methods, including the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These studies consistently show that furan possesses a moderate degree of aromaticity, less than that of benzene (B151609) but significant enough to influence its reactivity.
Computational analysis of the electron density distribution and molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the entire molecule, providing a comprehensive picture of its electronic landscape and predicting sites of potential electrophilic or nucleophilic attack.
of this compound
Charge Distribution and Bonding Analysis (e.g., NBO, ELF, LOL, MEP)
As of the latest available research, detailed computational studies focusing specifically on the charge distribution and bonding analysis of this compound are not present in the public domain. While theoretical investigations employing methods such as Natural Bond Orbital (NBO), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Molecular Electrostatic Potential (MEP) are crucial for understanding the electronic structure, reactivity, and intermolecular interactions of a molecule, such analyses for this particular compound have not been published.
Computational studies on related furan derivatives have been conducted. For instance, density functional theory (DFT) calculations have been utilized to investigate the structural and vibrational properties of compounds like 2-acetyl-5-methylfuran. researchgate.net These studies provide insights into the electronic characteristics of the substituted furan ring system. researchgate.net Theoretical analyses of cycloaddition reactions involving furan derivatives have also been performed to understand their reactivity and selectivity, which is governed by their electronic nature. nih.gov
However, without specific computational data for this compound, a quantitative description of its charge distribution, the nature of its chemical bonds beyond simple Lewis structures, and its electrostatic potential map remains speculative. Such studies would be invaluable for:
Predicting Reactivity: The charge distribution on the nitrogen atom of the aziridine ring and the atoms of the furan ring would indicate the most likely sites for nucleophilic or electrophilic attack.
Understanding Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) would reveal regions of positive and negative electrostatic potential, which are key to understanding how the molecule interacts with other molecules and biological targets.
Analyzing Bonding: NBO, ELF, and LOL analyses would provide a detailed picture of the covalent and non-covalent interactions within the molecule, including the strain in the three-membered aziridine ring and the electronic delocalization in the furan ring.
Given the absence of direct research, the following table remains unpopulated. Further experimental and theoretical research is required to elucidate the specific computational and electronic properties of this compound.
Interactive Data Table: Computational Analysis of this compound
| Analysis Type | Key Findings and Data |
| Natural Bond Orbital (NBO) | No data available in the searched literature. |
| Electron Localization Function (ELF) | No data available in the searched literature. |
| Localized Orbital Locator (LOL) | No data available in the searched literature. |
| Molecular Electrostatic Potential (MEP) | No data available in the searched literature. |
Synthetic Applications and Chemical Biology Tool Development
1-((5-Methylfuran-2-yl)methyl)aziridine as a Building Block in Complex Molecule Synthesis
The utility of aziridines as synthetic precursors is well-established, stemming from the ring strain that facilitates controlled ring-opening reactions. nih.govrsc.org In the case of this compound, the N-substituent is not electron-withdrawing, classifying it as a "non-activated" aziridine (B145994). nih.gov Such aziridines are generally stable but can be "activated" by various electrophiles, such as alkylating agents, allowing for subsequent regiocontrolled ring-opening by nucleophiles. nih.gov This process introduces new functional groups at either the C2 or C3 position of the original aziridine ring, providing a powerful tool for elaborating molecular complexity. nih.gov
The furan (B31954) component of the molecule is also significant, as the 2-aminomethylfuran motif is present in numerous natural products and pharmaceutical agents. nih.gov The synthesis of complex molecules can leverage both the aziridine and furan moieties. For instance, the furan ring can participate in reactions such as Diels-Alder cycloadditions or be a scaffold for further functionalization, while the aziridine serves as a masked 1,2-amino alcohol or diamine equivalent. ijirset.commdpi.com The combination of these two reactive components in a single building block allows for divergent synthetic strategies, where either part of the molecule can be manipulated to build up the target structure. This dual functionality makes this compound an attractive starting material for creating libraries of compounds with potential biological activity. nih.govresearchgate.net
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Reagents/Conditions | Product Type | Synthetic Utility |
|---|---|---|---|
| Aziridine Ring Opening | Lewis Acids (e.g., BF₃·OEt₂), Nucleophiles (e.g., alcohols, amines, thiols) | Functionalized Amino Alcohols/Diamine Derivatives | Introduction of diverse functional groups and extension of the carbon chain. nih.govnih.gov |
| Furan Modification | Dienophiles (e.g., maleic anhydride), Oxidation, Metalation | Cycloadducts, Ring-Opened Products, Substituted Furans | Creation of new ring systems and introduction of substituents on the furan core. ijirset.comyoutube.comresearchgate.net |
Formation of Novel Heterocyclic Systems through Reactions of Furan-Aziridine Compounds
The reactivity of the furan-aziridine scaffold is a fertile ground for the synthesis of novel heterocyclic systems. ijirset.com Ring-opening of the aziridine followed by intramolecular cyclization is a powerful strategy. For example, intramolecular ring-opening of aziridines by an internal carbonyl oxygen, assisted by a Lewis acid, can lead to the formation of highly substituted furans. nih.gov While this specific reaction builds a furan, the principle can be extended. By designing appropriate precursors derived from this compound, the nucleophilic ring-opening of the aziridine could be followed by a cyclization event involving the furan ring or a substituent on it, leading to fused or spirocyclic heterocyclic structures.
Furthermore, the aziridine ring itself can undergo rearrangement and ring-expansion reactions to form larger heterocycles like azetidines or other nitrogen-containing rings. scispace.comrsc.org The furan moiety can direct or participate in these transformations. For instance, the furan ring can be a precursor to a 1,4-dicarbonyl compound upon hydrolysis, which can then engage in condensation reactions. ijirset.com A relevant example is the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which involves the cyclization of a vicinal aminoanilide derived from a furan-containing precursor, demonstrating the formation of a new heterocyclic system attached to the furan methyl group. researchgate.net Dipolar cycloaddition reactions involving the aziridine ring are another route to complex five-membered heterocycles. scispace.comijirset.com
Table 2: Examples of Heterocyclic Systems from Furan-Aziridine Derivatives
| Starting Material Type | Reaction Type | Resulting Heterocycle | Reference Principle |
|---|---|---|---|
| Aziridin-2-ylmethylene Malonates | Intramolecular Ring Opening/Aromatization | Multisubstituted Furans | nih.gov |
| Furan-Aziridine with Dienophiles | Diels-Alder Cycloaddition | Fused Bicyclic Ethers | ijirset.com |
| N-Acyl Aziridines | Rearrangement/Ring Expansion | Oxazolines, Piperazines | scispace.com |
Development of Chemical Probes and Intermediates for Advanced Organic Synthesis
This compound is an excellent platform for developing chemical probes and advanced synthetic intermediates. nih.govrsc.org Chemical probes are essential tools for studying biological systems, and this molecule offers multiple points for modification. The aziridine ring can be opened by a variety of nucleophiles, allowing for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels. The furan ring serves as a stable core scaffold. For example, a molecule like 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP) has been developed as a radioiodinated molecular probe, illustrating how complex structures can be designed for specific biological targets. nih.gov
As a synthetic intermediate, the compound provides access to a range of valuable derivatives. The ring-opening of the aziridine can yield amino alcohols, diamines, and amino acids, which are fundamental building blocks in medicinal chemistry. scispace.comnih.gov The furan moiety itself is a key structural motif in many bioactive compounds. researchgate.netresearchgate.net The ability to generate diverse and complex molecules from a single, readily accessible starting material is a significant advantage in modern synthetic chemistry, facilitating the rapid construction of compound libraries for drug discovery and other applications. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Advanced Intermediates
Stereochemistry is crucial for the biological activity of many molecules. If this compound is prepared in an enantiomerically pure form, it becomes a powerful chiral building block for stereoselective synthesis. scispace.comnih.gov The ring-opening reactions of chiral aziridines often proceed with high stereospecificity, typically through an Sₙ2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack. scispace.com This allows for the predictable and controlled installation of new stereocenters.
The synthesis of chiral, non-racemic intermediates is a cornerstone of modern pharmaceutical development. nih.gov Chiral aziridines have been used to synthesize a variety of biologically active molecules and advanced intermediates with high enantiomeric excess. scispace.comnih.gov For example, the stereoselective addition of Grignard or Gilman reagents to related pyranone systems is a key step in creating chiral tetrahydropyran-4-ones. nih.gov Similarly, chiral aziridine-2-carboxylates are versatile starting materials for synthesizing amino alcohols and other biologically relevant compounds with excellent stereocontrol. nih.gov By applying these principles, chiral this compound can be a precursor to enantiomerically pure amino alcohols and other complex chiral molecules, where the stereochemistry is set by the initial configuration of the aziridine ring. acs.org
Table 3: Stereoselective Reactions of Chiral Aziridines
| Chiral Aziridine Type | Reaction | Product | Stereochemical Outcome |
|---|---|---|---|
| Aziridine-2-carboxylates | Nucleophilic Ring Opening at C3 | β-Amino Acid Derivatives | Inversion of configuration at C3. scispace.com |
| Aziridine-2-carboxylates | Nucleophilic Ring Opening at C2 | α-Amino Acid Derivatives | Inversion of configuration at C2. scispace.com |
| N-(1-Phenylethyl)aziridine-2-methanol | Reductive Ring Opening | Chiral Amino Alcohols | High regioselectivity and stereocontrol. nih.gov |
Conclusion and Future Research Directions
Summary of the Current Academic Research Landscape for 1-((5-Methylfuran-2-yl)methyl)aziridine
Direct and dedicated research on this compound is sparse in publicly available academic literature. The current understanding of this compound is primarily inferred from broader studies on the synthesis and reactivity of molecules containing both furan (B31954) and aziridine (B145994) moieties. The 2-aminomethylfuran motif, a core component of the target molecule, is recognized as a key structural element in various drugs and natural products. nih.gov The synthesis of such motifs is often achieved through the reductive amination of furan building blocks like furfural. nih.gov However, the synthesis of more substituted 2-aminomethylfurans often necessitates multi-step processes. nih.gov
Research in the broader field of aziridine chemistry is extensive, with a significant focus on their synthesis and ring-opening reactions. researchgate.netrsc.org Aziridines, being three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their inherent ring strain, which makes them susceptible to ring-opening by various nucleophiles. researchgate.netnih.gov This reactivity is a cornerstone for the construction of more complex nitrogen-containing molecules. nih.gov The academic landscape indicates a growing interest in developing novel, efficient, and stereoselective methods for the synthesis and functionalization of aziridines. researchgate.netrsc.org
Unexplored Reactivity and Transformations of Aziridine-Furan Systems
The combination of an aziridine ring and a furan nucleus in this compound presents a rich, yet largely unexplored, field of chemical reactivity. The inherent properties of both heterocyclic systems suggest several potential transformations that warrant investigation.
The high ring strain of the aziridine moiety makes it a prime target for nucleophilic ring-opening reactions. researchgate.net This can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile:
SN2-type attack at the less substituted carbon: This is a common pathway for aziridine ring-opening.
SN2-type attack at the more substituted carbon: This can be favored under certain conditions, particularly with the presence of activating groups on the nitrogen.
The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring, the nature of the electrophiles used to activate the aziridine, and the nucleophiles themselves. nih.gov In the case of this compound, the furan ring itself could act as an internal nucleophile under certain conditions, leading to intramolecular cyclization reactions and the formation of novel polycyclic systems.
Furthermore, the furan ring is susceptible to various transformations, including electrophilic substitution, Diels-Alder reactions, and oxidation. The interplay between the reactivity of the aziridine and furan rings could lead to complex and interesting chemical transformations that have not been systematically studied. For instance, reactions that simultaneously functionalize both the furan and aziridine rings could provide rapid access to diverse molecular scaffolds.
Opportunities for Novel Synthetic Methodologies in this Compound Class
The synthesis of this compound and related compounds presents an opportunity for the development of novel and efficient synthetic methodologies. Current methods for the synthesis of substituted 2-aminomethylfurans often involve multiple steps. nih.gov New strategies that can construct the aziridine-furan linkage in a more atom-economical and step-efficient manner are highly desirable.
One potential approach involves the direct aziridination of a suitable furan-containing precursor. Recent advances in catalysis, including the use of transition metals and organocatalysts, have enabled the development of a wide range of aziridination reactions. rsc.org For example, metal-catalyzed reactions of alkenes with nitrene precursors are a common method for synthesizing aziridines. rsc.org
Metal-free synthetic methods are also gaining increasing attention to avoid metal contamination in the final products, which is particularly important for biologically relevant compounds. nih.govacs.org The development of metal-free synthetic routes to this compound would be a significant contribution to the field.
Potential for Targeted Derivatization and Functionalization for Research Purposes
The structure of this compound offers multiple sites for targeted derivatization and functionalization, which can be exploited for various research purposes, including the development of new bioactive molecules or molecular probes.
Functionalization of the Aziridine Ring:
The aziridine ring can be functionalized through ring-opening reactions with a wide range of nucleophiles, leading to the introduction of diverse functional groups. researchgate.net This allows for the synthesis of a library of derivatives with varying physicochemical properties. The regioselectivity of the ring-opening can be controlled to generate specific isomers. nih.govfrontiersin.org
Functionalization of the Furan Ring:
The furan ring is amenable to various functionalization reactions. The methyl group at the 5-position can be a site for further chemical modification. Additionally, the furan ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at other positions. The hydroxyalkylation/alkylation of 2-methylfuran (B129897) with aldehydes and ketones is a known method for producing longer carbon chain compounds. mdpi.com
The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of tailored molecules for specific research applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-((5-Methylfuran-2-yl)methyl)aziridine, and how can purity be optimized?
- Methodology : Utilize nucleophilic substitution reactions with bromomethyl aziridine intermediates. For example, react 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxide in alcohol under reflux (2–3 hours) to introduce substituents. Purify via silica gel chromatography (eluting with dichloromethane/methanol) to achieve >80% purity . For furan-derived analogs, coupling with 5-methylfuran-2-ylmethyl groups via DMSO-mediated reactions at 100°C, followed by column chromatography, yields products in 79–90% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology : Combine NMR (¹H and ¹³C) to identify proton environments and diamagnetic shielding effects from aromatic rings (e.g., upfield shifts in vinyl methyl groups) . IR spectroscopy confirms functional groups (e.g., aziridine ring vibrations at ~930 cm⁻¹). Mass spectrometry (MS) validates molecular weight and elemental composition. Single-crystal X-ray diffraction provides definitive stereochemical assignments for crystalline derivatives .
Q. How does the stability of this compound compare to other aziridine derivatives under standard conditions?
- Methodology : Assess stability by monitoring ring-opening susceptibility. Alkyl-substituted aziridines (e.g., 1-alkyl-2-(bromomethyl) derivatives) resist ring opening with excess nucleophiles, unlike arenesulfonyl analogs. Conduct kinetic studies in polar solvents (e.g., DMSO) to quantify decomposition rates .
Advanced Research Questions
Q. What computational approaches predict the ring-strain energy and CO₂ fixation reactivity of this compound?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate ring-strain energies. Compare with epoxides to evaluate strain-induced reactivity differences (e.g., aziridines exhibit ~23.68 kcal/mol strain vs. 25.15 kcal/mol for epoxides). Solvent effects can be modeled using implicit solvation (e.g., PCM) to refine activation barriers for CO₂ coupling .
Q. How does steric hindrance from the 5-methylfuran group influence regioselectivity in ring-opening reactions?
- Methodology : Perform comparative studies with bulkier N-substituents (e.g., tert-butyl vs. methyl). Steric maps from X-ray crystallography and molecular dynamics simulations predict accessibility of the aziridine nitrogen. Experimental validation: React with LAH under microwave irradiation (10–15 min, 100°C) to favor regioselective opening at the less hindered carbon .
Q. How can contradictions in reaction product ratios (e.g., Z/E isomer distributions) be resolved for aziridine derivatives?
- Methodology : Replicate reported syntheses under controlled conditions (e.g., benzene solvent, inert atmosphere). Use high-resolution NMR to quantify isomers and identify shielding effects from proximal aromatic rings . Adjust reaction parameters (temperature, solvent polarity) to favor thermodynamic vs. kinetic control.
Q. What catalytic systems enhance the efficiency of this compound in CO₂ fixation under mild conditions?
- Methodology : Screen non-precious metal catalysts (e.g., Zn or Mg complexes) at atmospheric CO₂ pressure. Steric hindrance from the furan group may limit catalytic activity; optimize by introducing electron-withdrawing substituents on the aziridine nitrogen. Monitor reaction progress via in situ FTIR to detect oxazolidinone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
